(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom and a methyl group. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of (2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups are introduced through selective fluorination and methylation reactions. These reactions often require specific reagents and conditions to ensure the correct stereochemistry.
Formation of the p-Toluenesulfonate Salt: The final step involves the reaction of the synthesized (2R,4S)-4-Fluoro-2-methylpyrrolidine with p-toluenesulfonic acid to form the p-toluenesulfonate salt.
Analyse Chemischer Reaktionen
(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The pyrrolidine ring can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in biological studies to investigate its effects on various biological systems. It can be used as a probe to study enzyme interactions and other biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structural properties make it a candidate for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate can be compared with other similar compounds, such as:
(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride: This compound is similar in structure but differs in the counterion, which can affect its solubility and reactivity.
(2R,4S)-4-Fluoro-2-methylpyrrolidine acetate: Another similar compound with a different counterion, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of substituents and counterion, which can provide distinct reactivity and application potential.
Eigenschaften
Molekularformel |
C12H18FNO3S |
---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
(2R,4S)-4-fluoro-2-methylpyrrolidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H10FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-5(6)3-7-4/h2-5H,1H3,(H,8,9,10);4-5,7H,2-3H2,1H3/t;4-,5+/m.1/s1 |
InChI-Schlüssel |
GUUMBPPKIBRBBU-SJGICDGZSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](CN1)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CC1CC(CN1)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.